molecular formula C23H23FN2O3 B2974595 5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898439-91-3

5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Cat. No. B2974595
CAS RN: 898439-91-3
M. Wt: 394.446
InChI Key: QNRWSRZDWOZCRM-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, also known as FMP, is a pyranone derivative that has been studied extensively for its potential therapeutic applications. FMP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have potential in the treatment of depression, anxiety, and other psychiatric disorders.

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate that these compounds exhibit high inhibition efficiency, which increases with the concentration of the inhibitor. This efficiency is attributed to the adsorption of these molecules on the metal surface, following the Langmuir adsorption isotherm. These findings suggest potential industrial applications in protecting metals from corrosion in acidic environments (Yadav et al., 2016).

Fluorophore Development

Research has focused on the synthesis of novel functional fluorophores using pyrazolopyrimidines as intermediates. These compounds have shown significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental sensing applications. Their ability to detect relevant species with high specificity and sensitivity highlights their utility in analytical chemistry and diagnostics (Castillo et al., 2018).

Pharmaceutical Research

Some pyrazoline derivatives have been synthesized and evaluated for their pharmacological activities, including as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process. Modifications of these molecules have led to compounds with improved pharmacokinetic profiles and toxicological properties, underscoring their potential as therapeutic agents in treating inflammation-related conditions (Mano et al., 2004).

Analytical Chemistry

The electrochemical behavior of catechol derivatives in the presence of pyrazolone compounds has been studied, revealing insights into nucleophilic activity and potential applications in the electrochemical synthesis of organic compounds. This research contributes to the development of green synthesis methods and the exploration of new materials for medical applications, such as analgesics (Zhad et al., 2012).

Material Science

Pyrazolone derivatives have been employed in the design of materials with reversible photochromic properties. These materials exhibit significant changes in their physical properties upon exposure to UV light and heat, indicating their potential use in developing optical switches and data storage devices. The ability to control these properties through chemical modification opens avenues for the creation of advanced materials with tailored functionalities (Xie et al., 2009).

properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O3/c24-19-6-4-5-18(13-19)16-29-23-17-28-21(14-22(23)27)15-25-9-11-26(12-10-25)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRWSRZDWOZCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

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